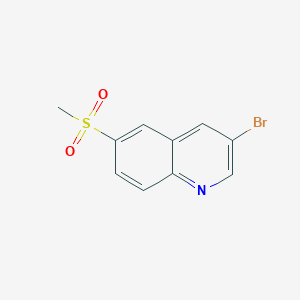

3-Bromo-6-(methylsulfonyl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-6-(methylsulfonyl)quinoline is an organic compound with the molecular formula C10H8BrNO2S It is a quinoline derivative, characterized by the presence of a bromine atom at the third position and a methylsulfonyl group at the sixth position of the quinoline ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(methylsulfonyl)quinoline typically involves the bromination of 6-(methylsulfonyl)quinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.

Major Products:

- Substituted quinolines with various functional groups depending on the nucleophile used.

- Sulfoxides or sulfones from oxidation reactions.

- Coupled products with extended aromatic systems from Suzuki-Miyaura reactions.

科学的研究の応用

Chemistry: 3-Bromo-6-(methylsulfonyl)quinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and can be employed in the development of new synthetic methodologies.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.

Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its unique structural features make it suitable for incorporation into polymers and other functional materials.

作用機序

The mechanism of action of 3-Bromo-6-(methylsulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating biological activity through various pathways.

類似化合物との比較

6-Bromoquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.

3-Bromoquinoline:

6-(Methylsulfonyl)quinoline: Lacks the bromine atom, which limits its use in coupling reactions.

Uniqueness: 3-Bromo-6-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar counterparts.

生物活性

3-Bromo-6-(methylsulfonyl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Its structure, characterized by a bromine atom and a methylsulfonyl group, enhances its pharmacological properties, making it a candidate for various medicinal applications, including antimicrobial, anti-inflammatory, and anticancer activities.

- Molecular Formula : C10H10BrNO2S

- Molecular Weight : 273.14 g/mol

- Structural Features : The presence of the bromine atom and the methylsulfonyl group contributes to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

- Reflux Conditions : Traditional heating methods that allow for prolonged reaction times.

- Microwave Irradiation : A modern technique that enhances reaction rates and yields by providing uniform heating.

Biological Activity Overview

This compound exhibits various biological activities:

Anticancer Activity

Research has demonstrated that quinoline derivatives possess significant anticancer properties. A study investigated the effects of various quinolines on cancer cell lines such as MCF–7 (breast cancer), K–562 (bone marrow cancer), and HeLa (cervical cancer) using MTT assays. The results indicated selective toxicity towards cancer cells, with notable cell cycle arrest observed in treated cells.

| Compound Code | MCF–7 GI50 (μM) | K–562 GI50 (μM) | HeLa GI50 (μM) |

|---|---|---|---|

| 3b | 4.11 ± 0.99 | >100 | 1.15 ± 0.65 |

| 3j | 0.54 ± 0.05 | 25.8 ± 0.79 | >100 |

| Carboplatin | 3.91 ± 0.32 | 4.11 ± 0.78 | 5.13 ± 0.45 |

The GI50 values represent the concentration required to inhibit cell growth by 50% compared to untreated controls after a 24-hour exposure .

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties against various pathogens. The incorporation of specific functional groups, such as bromine and sulfonyl moieties, has been shown to enhance antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects often involves:

- Enzyme Inhibition : Compounds similar in structure have been identified as inhibitors of c-Met kinase, which plays a crucial role in cell proliferation and survival.

- DNA Interaction : Some studies suggest that quinoline derivatives can interact with DNA, leading to cellular apoptosis in cancer cells.

Case Studies and Research Findings

- Anticancer Studies : A detailed investigation into the anticancer effects of quinoline derivatives showed that they could induce G2 or S-phase cell cycle arrest in various cancer cell lines .

- Antimicrobial Studies : Research on related quinoline compounds revealed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics .

- In Vivo Studies : Preliminary in vivo studies demonstrated that related compounds could maintain effective concentrations over time without significant toxicity, suggesting potential for therapeutic use .

特性

IUPAC Name |

3-bromo-6-methylsulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAFOXCQNDARIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。